6-Fluoro-4-chromanone hydantoin
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Overview
Description
6-Fluoro-4-chromanone hydantoin is a fluorinated organic compound with the molecular formula C11H9FN2O3 and a molecular weight of 236.2 g/mol . It is a derivative of chromanone and hydantoin, featuring a fluorine atom at the 6th position of the chromanone ring.
Mechanism of Action
Target of Action
It is known that hydantoins, a class of compounds to which 6-fluoro-4-chromanone hydantoin belongs, are often used in the synthesis of irreversible aldose reductase inhibitors .
Biochemical Pathways
As a potential aldose reductase inhibitor, it may impact the polyol pathway, which is involved in glucose metabolism .
Result of Action
As a potential aldose reductase inhibitor, it may help to prevent or slow the progression of certain complications of diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-chromanone hydantoin can be achieved through the Bucherer–Bergs reaction, a well-known method for preparing hydantoins . This multicomponent reaction involves the condensation of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at 60-70°C . The general reaction scheme is as follows:
RCHO+KCN+(NH4)2CO3→Hydantoin
In the case of this compound, the starting material is 6-fluoro-4-chromanone, which undergoes the Bucherer–Bergs reaction to form the desired hydantoin derivative .
Industrial Production Methods
the Bucherer–Bergs reaction remains a viable method for large-scale synthesis due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-chromanone hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Fluoro-4-chromanone hydantoin has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Benzyl hydantoin: Another hydantoin derivative with a benzyl group instead of a fluorine atom.
6-Bromo-2-chromanone: A brominated analog of 6-Fluoro-4-chromanone.
4-Chromanone: The non-fluorinated parent compound.
Uniqueness
6-Fluoro-4-chromanone hydantoin is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorination enhances the compound’s reactivity, stability, and potential biological activity compared to its non-fluorinated analogs .
Properties
IUPAC Name |
6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANPKRCLVQAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860862 |
Source
|
Record name | 6-Fluoro-2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-2',5'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69684-83-9 |
Source
|
Record name | 69684-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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